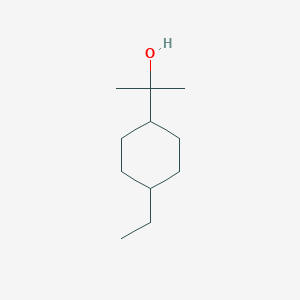

2-(4-Ethylcyclohexyl)propan-2-ol

Description

2-(4-Ethylcyclohexyl)propan-2-ol is a tertiary alcohol characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and a propan-2-ol moiety. It is classified as a monoterpene alcohol, commonly identified in natural essential oils such as Citrus hystrix and Cananga odorata . With a molecular formula of C₁₁H₂₂O and a molecular weight of 170.29 g/mol, this compound exhibits moderate hydrophobicity due to its branched alkyl structure. Analytical data indicate it constitutes 0.16% of certain essential oil extracts, with a reported quality score of 93 (out of 100), reflecting high purity in natural sources .

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2-(4-ethylcyclohexyl)propan-2-ol |

InChI |

InChI=1S/C11H22O/c1-4-9-5-7-10(8-6-9)11(2,3)12/h9-10,12H,4-8H2,1-3H3 |

InChI Key |

GJBQLYFMAYCBAM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylcyclohexyl)propan-2-ol typically involves the hydrogenation of 4-ethylcyclohexanone followed by the reduction of the resulting alcohol. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Ethylcyclohexyl)propan-2-ol may involve continuous flow reactors to ensure efficient hydrogenation and reduction processes. The use of high-pressure hydrogenation reactors with optimized catalyst systems can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylcyclohexyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further convert the compound into different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanoic acid.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of alkyl halides or other substituted cyclohexane derivatives.

Scientific Research Applications

2-(4-Ethylcyclohexyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Cyclohexanemethanol, 4-ethyl-α,α-dimethyl-

- Molecular Formula : C₁₁H₂₂O (isomeric with 2-(4-Ethylcyclohexyl)propan-2-ol)

- Structure: Features a cyclohexane ring with an ethyl group at the 4-position and a methanol group substituted with two methyl groups on the α-carbon.

- Properties : Lower concentration (0.09% ) in Citrus hystrix essential oil compared to 2-(4-Ethylcyclohexyl)propan-2-ol, with a quality score of 91 , suggesting subtle differences in stability or extraction efficiency .

2-(4-Methylcyclohexyl)prop-2-en-1-ol

- Molecular Formula : C₁₀H₁₈O

- Structure : Contains a methyl-substituted cyclohexane ring and a propen-1-ol group (primary alcohol with a conjugated double bond).

- Properties : Higher polarity due to the primary alcohol and double bond, leading to increased solubility in polar solvents. Molecular weight (154.25 g/mol ) is lower than 2-(4-Ethylcyclohexyl)propan-2-ol, impacting volatility .

- Key Difference: The propenol group enhances susceptibility to electrophilic addition reactions, unlike the tertiary alcohol in 2-(4-Ethylcyclohexyl)propan-2-ol, which is more resistant to oxidation .

Functional Group Variants

4-Ethylcyclohexyl Isopropylphosphonofluoridate

- Molecular Formula : C₁₁H₂₂FO₂P

- Structure: Shares the 4-ethylcyclohexyl moiety but replaces the alcohol with a phosphonofluoridate ester.

- Properties: High reactivity due to the phosphorus-fluorine bond, making it relevant in organophosphate chemistry.

Physicochemical Properties and Stability

- Stability : The tertiary alcohol in 2-(4-Ethylcyclohexyl)propan-2-ol confers resistance to oxidation, whereas allylic alcohols (e.g., 2-(4-Methylcyclohexyl)prop-2-en-1-ol) are prone to dehydration or polymerization .

Biological Activity

2-(4-Ethylcyclohexyl)propan-2-ol, a compound with the molecular formula CHO, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant studies.

2-(4-Ethylcyclohexyl)propan-2-ol is characterized by its cyclohexyl structure with an ethyl substituent, which contributes to its hydrophobic properties. Its structural formula can be represented as follows:

The biological activity of 2-(4-Ethylcyclohexyl)propan-2-ol has been linked to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific protein-protein interactions, particularly involving thyroid hormone receptors (TRs). Compounds with similar structures have shown varying degrees of efficacy in inhibiting TR interactions, suggesting a potential role for 2-(4-Ethylcyclohexyl)propan-2-ol in modulating gene expression related to metabolic processes .

In Vitro Studies

A study highlighted the structure-activity relationships (SARs) of β-aminophenylketones, which share structural similarities with 2-(4-Ethylcyclohexyl)propan-2-ol. The most potent inhibitors in this series demonstrated significant inhibition of TR activity, with some compounds achieving up to 97% inhibition at a concentration of 30 μM . This suggests that 2-(4-Ethylcyclohexyl)propan-2-ol may possess similar inhibitory properties.

Cytotoxicity

In vitro cytotoxicity assays have indicated that derivatives of compounds similar to 2-(4-Ethylcyclohexyl)propan-2-ol exhibit varying levels of toxicity. Active compounds were found to be considerably more cytotoxic than their inactive counterparts, highlighting the need for careful evaluation of dosage and potential side effects in therapeutic applications .

Case Studies

- Thyroid Hormone Receptor Interaction : In a study investigating the inhibition of TR interactions, compounds with hydrophobic substituents at the para position demonstrated enhanced efficacy. The presence of an ethyl cyclohexyl group may enhance the binding affinity of 2-(4-Ethylcyclohexyl)propan-2-ol to TRs, potentially leading to significant biological effects .

- Metabolic Syndrome : The modulation of TR activity is particularly relevant in the context of metabolic syndrome. Compounds that inhibit TR interactions could serve as therapeutic agents for managing conditions associated with metabolic dysregulation .

Data Table

The following table summarizes key findings related to the biological activity and properties of 2-(4-Ethylcyclohexyl)propan-2-ol and its analogs:

| Compound Name | Inhibition (%) | IC50 (μM) | Cytotoxicity (U2OS Cells) |

|---|---|---|---|

| 2-(4-Ethylcyclohexyl)propan-2-ol | TBD | TBD | TBD |

| β-Aminophenylketone A | 87 | 1.5 | High |

| β-Aminophenylketone B | 97 | 28.1 | Moderate |

| β-Aminophenylketone C | 9 | - | Low |

Note : TBD indicates data yet to be determined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.